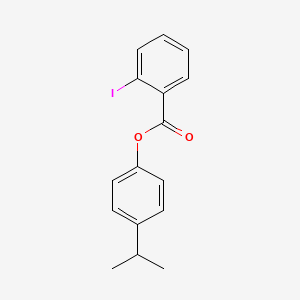

4-isopropylphenyl 2-iodobenzoate

Description

Properties

IUPAC Name |

(4-propan-2-ylphenyl) 2-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO2/c1-11(2)12-7-9-13(10-8-12)19-16(18)14-5-3-4-6-15(14)17/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKSOYKUBQKXRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

4-Isopropylphenyl 2-iodobenzoate has been investigated for its potential as a drug candidate due to its structural characteristics that allow it to interact with biological targets.

Case Study: Urease Inhibition

- A study demonstrated that derivatives of 4-isopropylphenyl compounds exhibited potent urease inhibitory activity. Specifically, the compound 4b , which includes a 2-chloro-substituted phenyl ring and a 4-isopropyl-substituted benzene moiety, showed an IC50 value of 1.6 ± 0.2 nM , outperforming standard inhibitors like thiourea (IC50 = 472.1 ± 135.1 nM ) .

- The structure-activity relationship (SAR) indicated that the presence of the isopropyl group enhances binding affinity due to increased hydrophobic interactions with the enzyme's active site .

Enzyme Inhibition Studies

The compound's ability to inhibit enzymes has been the focus of extensive research.

Table: Enzyme Inhibition Potency of Derivatives

| Compound | IC50 (nM) | Type of Inhibition |

|---|---|---|

| 4b | 1.6 ± 0.2 | Mixed |

| Thiourea | 472.1 ± 135.1 | Standard |

This table summarizes the potency of various derivatives in inhibiting urease, showcasing the superior efficacy of compound 4b .

Radiochemistry Applications

In radiochemistry, compounds like this compound are used for radioiodination processes, which are crucial for developing radiolabeled compounds for imaging and therapeutic applications.

Case Study: Radioiodination Efficiency

- Research has shown that aryl iodides, including those derived from 4-isopropylphenyl structures, can be effectively utilized in radioiodination reactions with high regioselectivity and yield . The electronic properties imparted by the isopropyl group influence the substitution patterns during radioiodination, enhancing the efficiency of labeling processes .

Synthesis and Structural Analysis

The synthesis of this compound typically involves coupling reactions that allow for the introduction of iodine at specific positions on the aromatic ring.

Synthesis Pathway:

- The compound can be synthesized through a series of reactions involving halogenated benzoic acids and isopropyl-substituted anilines, followed by esterification processes .

Structural Confirmation:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties

Key Observations :

- The chloro substituent in the compound reduces steric demand but offers distinct electronic effects .

- Ester Group Diversity: 4j contains an enol ether-linked ester, which may increase electrophilicity at the α-carbon, whereas this compound and the compound feature conventional aryl esters with varying steric profiles .

Key Observations :

- Yield Trends: The compound achieves higher yields (92.4–97.0%) due to optimized solid acid catalysts, whereas 4j’s yield (69%) reflects challenges in enol ether formation .

- Analytical Validation : HRMS and NMR data for 4j confirm regiospecific iodination, while the compound relies on IR and NMR for structural confirmation .

Physicochemical Properties and Reactivity

Table 3: Physicochemical Parameters

Key Observations :

- Polar Surface Area (TPSA) : 4j and the compound share identical TPSA values (52.6 Ų), suggesting similar membrane permeability, whereas this compound’s lower TPSA (46.5 Ų) may enhance bioavailability .

- Reactivity : The dual iodine atoms in 4j enable sequential coupling reactions, while the chloro group in the compound is less reactive in metal-mediated processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.